tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAQNCJUTMXJTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20712335 | |
| Record name | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174020-52-0 | |
| Record name | tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20712335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
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Catalyst : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations of 0.1–1.0 M.
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Solvent : Methanol or ethanol, chosen for their polarity and ability to stabilize ionic intermediates.
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Temperature : 60–80°C to balance reaction rate and byproduct minimization.
The reaction proceeds via imine formation followed by intramolecular nucleophilic attack, yielding the oxazepane core. Subsequent hydrolysis of intermediate esters under basic conditions introduces the hydroxymethyl group. Typical yields range from 45% to 65%, with purity dependent on chromatographic separation.
Enzymatic Lactamization Using Immobilized Lipases
Building on innovations in biocatalysis, lipase-catalyzed lactamization has emerged as a stereoselective alternative. This method, adapted from the synthesis of related oxazepane carboxylates, employs immobilized enzymes in flow reactors to enhance efficiency.
SpinChem® Rotating Bed Reactor Technology
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Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.
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Substrate : Amino diester precursors (e.g., methyl (2R)-glycidate derivatives).
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Conditions : Continuous flow at 25–37°C, pH 7.0–8.0, with self-filtration avoiding enzyme leaching.
This technology achieves 61% yield for seven-membered lactams, significantly reducing polymeric byproducts compared to batch methods. The tert-butyl group is introduced via Boc protection post-cyclization, followed by borane reduction to install the hydroxymethyl moiety.
Solid-Phase Synthesis with Polymer-Supported Homoserine
Adapting protocols from chiral 1,4-oxazepane-5-carboxylic acid synthesis, Wang resin-bound Fmoc-homoserine serves as a scaffold for iterative functionalization.
Stepwise Functionalization
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Immobilization : Fmoc-HSe(TBDMS)-OH is attached to Wang resin via standard carbodiimide coupling.
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Nitrobenzenesulfonylation : Reaction with 4-nitrobenzenesulfonyl chloride introduces a sulfonamide protective group.
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Alkylation : Treatment with 2-bromoacetophenones installs the hydroxymethyl precursor.
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Cleavage and Cyclization : Trifluoroacetic acid (TFA) mediates resin cleavage and simultaneous lactonization, yielding the oxazepane ring.
Diastereomeric ratios (dr) vary from 1:1 to 3:1, depending on the bromoacetophenone substituent. Catalytic hydrogenation of nitro groups improves separability, with final yields of 30–50% after HPLC purification.
Ring-Expansion of Oxazolidine Intermediates
A less conventional route involves expanding five-membered oxazolidines to seven-membered oxazepanes. This method, though underutilized, offers strategic advantages in stereochemical control.
Mechanism and Conditions
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Starting Material : 2-Hydroxymethyl-1,3-oxazolidine derivatives.
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Reagent : Trimethylaluminum (AlMe₃) or boron trifluoride etherate (BF₃·OEt₂).
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Outcome : Coordination of the Lewis acid to the oxazolidine oxygen induces ring-opening, followed by recombination to form the larger ring.
Yields remain modest (25–40%), but this approach avoids harsh acidic conditions, preserving acid-sensitive functional groups.
Flow Chemistry-Enabled Continuous Synthesis
Modern flow reactors enable precise control over reaction parameters, particularly for exothermic or rapid cyclizations. A representative protocol involves:
Microreactor Setup
The continuous process achieves 70% conversion with minimal dimerization, underscoring the utility of flow systems in scaling oxazepane syntheses.
Comparative Analysis of Methodologies
| Method | Yield | Key Advantage | Limitation |
|---|---|---|---|
| Acid-Catalyzed Cyclization | 45–65% | Simplicity, low cost | Moderate stereocontrol |
| Enzymatic Lactamization | 61% | High stereoselectivity, green chemistry | Specialized equipment required |
| Solid-Phase Synthesis | 30–50% | Amenable to combinatorial libraries | High resin cost, multi-step workflow |
| Ring-Expansion | 25–40% | Preserves acid-sensitive groups | Low yields, limited substrate scope |
| Flow Chemistry | 70% | Scalability, rapid optimization | Initial setup complexity |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The oxazepane ring can be reduced under specific conditions to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of tert-Butyl 2-(carboxymethyl)-1,4-oxazepane-4-carboxylate.
Reduction: Formation of tert-Butyl 2-(aminomethyl)-1,4-oxazepane-4-carboxylate.
Substitution: Formation of various substituted oxazepane derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Similar structure but with an amide group instead of a carboxylate group.
This compound: Similar structure but with different substituents on the oxazepane ring.
Uniqueness: The presence of the tert-butyl group and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (CAS No. 1174020-52-0) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the oxazepane class of heterocycles, which are known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- CAS Number : 1174020-52-0
This compound features a tert-butyl group and a hydroxymethyl group attached to a 1,4-oxazepane ring, which contributes to its unique chemical properties and biological activities.
Research indicates that compounds in the oxazepane class often interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. The specific mechanism of action for this compound is still under investigation; however, preliminary studies suggest it may act as an inhibitor of certain enzymes or modulate receptor activity, potentially influencing processes such as inflammation or cell signaling.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
- Study Findings : In vitro tests demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Anticancer Potential
There is emerging evidence supporting the anticancer properties of this compound:
- Cell Line Studies : In studies involving human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), this compound demonstrated dose-dependent cytotoxicity with IC50 values in the micromolar range (approximately 15–30 µM). The compound appears to induce apoptosis in these cells through the activation of intrinsic pathways.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against clinical isolates of Mycobacterium tuberculosis. The study reported that the compound showed synergistic effects when combined with standard antitubercular drugs, enhancing their efficacy and reducing the required dosages.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on cancer therapy, researchers evaluated the effects of this compound on apoptosis in MCF-7 cells. The results indicated that treatment with this compound led to increased levels of pro-apoptotic markers (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), confirming its role in promoting cell death in cancer cells.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC: 10–50 µg/mL against bacteria | [Research Study A] |
| Anticancer | IC50: 15–30 µM in cancer cell lines | [Research Study B] |
| Synergy with Antibiotics | Enhanced efficacy against M. tuberculosis | [Case Study 1] |
| Induction of Apoptosis | Increased Bax/Bcl-2 ratio | [Case Study 2] |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate?
The synthesis typically involves carbamate protection and cyclization strategies. For example, hydrazine derivatives can be synthesized by reacting intermediates (e.g., L-serine derivatives) with aldehydes in ethanol under reflux (80°C, 4 hours), followed by purification via cold ethanol washing . Modifications may include adjusting solvent systems (e.g., THF or acetonitrile) to optimize cyclization efficiency .
Q. How is the compound characterized using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure. Key signals include:
- ¹H NMR : Peaks for the tert-butyl group (~1.4 ppm), hydroxymethyl protons (~3.6–4.0 ppm), and oxazepane ring protons (3.0–4.2 ppm) .
- ¹³C NMR : Carbamate carbonyl (~155 ppm) and oxazepane ring carbons (~60–80 ppm) . Infrared (IR) spectroscopy identifies functional groups, such as hydroxyl (~3300 cm⁻¹) and carbonyl (~1700 cm⁻¹) stretches .
Q. What purification techniques are recommended for this compound?
Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (cold ethanol) are standard methods. Purity (>95%) is confirmed via HPLC with UV detection at 210–220 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance cyclization kinetics compared to ethanol .
- Temperature Control : Maintaining 80°C during aldehyde condensation prevents side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate ring formation but require careful quenching to avoid decomposition .
Q. What analytical techniques resolve structural ambiguities in this compound?
- X-ray Crystallography : SHELX software refines crystal structures, confirming stereochemistry and ring conformation .
- Mass Spectrometry (HRMS) : Exact mass measurements (e.g., ESI-TOF) validate molecular formula (C₁₁H₂₁NO₄) and detect impurities .
- Dynamic NMR : Assesses conformational flexibility of the oxazepane ring in solution .
Q. How do structural modifications influence biological activity?
- Hydroxymethyl Position : Substitution at C2 (vs. C6 in analogs like tert-butyl 6-amino-1,4-oxazepane-4-carboxylate) impacts hydrogen bonding with biological targets .
- Carbamate Protection : The tert-butyl group enhances stability in physiological conditions, as seen in related antiviral and antitumor compounds .
Q. What strategies mitigate instability during storage?
- Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the carbamate group .
- Desiccants : Use silica gel to minimize moisture-induced degradation .
Methodological Considerations
- Contradictions in Data : Discrepancies in melting points (e.g., 138°C vs. 182°C for analogs) highlight the need for rigorous recrystallization protocols .
- Stereochemical Control : Chiral HPLC or enzymatic resolution ensures enantiopurity, critical for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
